2-phenyl-2-pyridin-2-ylethanethioamide
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Overview
Description
2-phenyl-2-pyridin-2-ylethanethioamide is an organosulfur compound with the molecular formula C13H12N2S It is known for its unique structure, which includes both phenyl and pyridyl groups attached to a thioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-2-pyridin-2-ylethanethioamide typically involves the reaction of phenyl thiourea with ethyl 4-bromocrotonate. This reaction is carried out under mild conditions, often in the presence of solvents like 2,2,2-trifluoroethanol or hexafluoroisopropanol, which help in achieving high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-phenyl-2-pyridin-2-ylethanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thioacetamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thioacetamides .
Scientific Research Applications
2-phenyl-2-pyridin-2-ylethanethioamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-phenyl-2-pyridin-2-ylethanethioamide involves its interaction with specific molecular targets. For instance, in its role as an inhibitor of gastric acid secretion, it likely interacts with histamine receptors or other components of the gastric acid secretion pathway. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Phenyl-2-(2-pyridyl)acetonitrile: This compound is a major metabolite of 2-phenyl-2-pyridin-2-ylethanethioamide and shares similar structural features.
2-(2-Pyridyl)phenyl compounds: These compounds, such as 2-(2-pyridyl)phenyl halides, exhibit similar coordination chemistry and structural properties.
Uniqueness: this compound is unique due to its thioacetamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
10400-14-3 |
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Molecular Formula |
C13H12N2S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
2-phenyl-2-pyridin-2-ylethanethioamide |
InChI |
InChI=1S/C13H12N2S/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-9,12H,(H2,14,16) |
InChI Key |
FOQYDURHXZVLFT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=S)N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=N)S |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=S)N |
Related CAS |
62903-79-1 (mono-hydrochloride) |
Synonyms |
antigastrin antigastrin monohydrochloride SC 15396 |
Origin of Product |
United States |
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